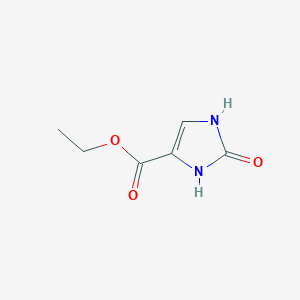

Ethyl 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate

Description

BenchChem offers high-quality Ethyl 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2-oxo-1,3-dihydroimidazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O3/c1-2-11-5(9)4-3-7-6(10)8-4/h3H,2H2,1H3,(H2,7,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMLMEEWBSHMLBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00343969 | |

| Record name | ETHYL 2-OXO-2,3-DIHYDRO-1H-IMIDAZOLE-4-CARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00343969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71123-14-3 | |

| Record name | ETHYL 2-OXO-2,3-DIHYDRO-1H-IMIDAZOLE-4-CARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00343969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

ethyl 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate chemical properties

Technical Monograph: Ethyl 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate

Executive Summary

Ethyl 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate (CAS: 71123-14-3), often referred to as 4-ethoxycarbonyl-2-imidazolone , represents a privileged scaffold in medicinal chemistry. Its structural uniqueness lies in the juxtaposition of a urea motif embedded within a five-membered ring and an electron-withdrawing ester group. This configuration imparts distinct electronic properties, making it a versatile intermediate for the synthesis of purine bioisosteres, kinase inhibitors (e.g., p38 MAP), and matrix metalloproteinase (MMP) antagonists. This guide provides a definitive technical analysis of its properties, a self-validating synthesis protocol, and a roadmap for its functionalization.

Part 1: Structural Analysis & Physicochemical Profile

The molecule exists in a tautomeric equilibrium, though the 2-oxo (lactam) form predominates in the solid state and in polar solvents due to the stabilization provided by the ester group and intermolecular hydrogen bonding.

Physicochemical Data Table

| Property | Value / Description | Relevance |

| Molecular Formula | C₆H₈N₂O₃ | Core Scaffold |

| Molecular Weight | 156.14 g/mol | Fragment-based drug design (FBDD) compliant |

| Appearance | White to off-white crystalline solid | Indicator of purity |

| Melting Point | >250°C (dec) | High lattice energy due to intermolecular H-bonds (N-H[1]···O) |

| Solubility | DMSO, DMF, hot Ethanol; Poor in Water | Requires polar aprotic solvents for reactions |

| pKa (NH) | ~10.5 - 11.0 | Weakly acidic; deprotonatable by alkoxides/hydrides |

| LogP | ~0.2 (Predicted) | High polarity; favorable for oral bioavailability |

Tautomeric Equilibrium & Electronic Distribution

The following diagram illustrates the critical tautomeric shift between the 2-oxo (lactam) and 2-hydroxy (lactim) forms. The ester at C4 withdraws electron density, increasing the acidity of the N3 proton.

Figure 1: Tautomeric equilibrium and ionization pathways. The C4-ester stabilizes the conjugate base, facilitating N-alkylation.

Part 2: Validated Synthesis Protocol

While various routes exist, the condensation of ethyl bromopyruvate with urea remains the most robust, scalable, and self-validating method. This route avoids complex protecting groups and utilizes readily available starting materials [1, 2].

The "Self-Validating" Protocol

Objective: Synthesis of Ethyl 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate on a 10g scale.

Reagents:

-

Ethyl Bromopyruvate (90% purity or higher)

-

Urea (Excess, 1.5 - 2.0 equivalents)

-

Ethanol (Absolute) or Water (Solvent)

Step-by-Step Methodology:

-

Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Urea (6.0 g, 100 mmol) in Absolute Ethanol (100 mL) .

-

Addition: Add Ethyl Bromopyruvate (9.75 g, 50 mmol) dropwise over 15 minutes at room temperature. Observation: The solution may turn slightly yellow.

-

Cyclization: Heat the mixture to reflux (approx. 78°C) for 4–6 hours.

-

Validation Check: Monitor by TLC (10% MeOH in DCM). The starting bromide spot (high Rf) should disappear, and a new polar spot (low Rf) should appear.

-

-

Precipitation (Critical Step): Cool the reaction mixture to 0°C in an ice bath. The product often precipitates directly from the ethanolic solution due to its high polarity and lattice energy.

-

If no precipitate: Concentrate the solvent to ~20 mL and add ice-cold water (50 mL).

-

-

Isolation: Filter the white solid under vacuum. Wash the cake with cold water (2 x 20 mL) to remove excess urea and HBr salts. Wash once with cold diethyl ether to remove non-polar impurities.

-

Drying: Dry in a vacuum oven at 50°C for 12 hours.

Yield Expectations: 60–75% isolated yield. Purity Verification: ¹H NMR (DMSO-d₆) should show a triplet/quartet for the ethyl group and broad singlets for the NH protons (approx. 10.5–11.0 ppm).

Part 3: Reactivity & Functionalization

The scaffold offers three distinct vectors for modification: the nucleophilic nitrogens (N1/N3), the electrophilic C5 position, and the ester moiety.

Reactivity Flowchart

Figure 2: Primary functionalization pathways. N-alkylation selectivity is often governed by steric hindrance at C4.

Critical Reactivity Insights

-

Regioselectivity (N1 vs. N3):

-

Under basic conditions (e.g., K₂CO₃/DMF), alkylation often occurs at both nitrogens. However, the N1 position (distal to the ester) is generally more nucleophilic due to the steric bulk of the ester group protecting N3.

-

Expert Tip: To achieve selective N1 alkylation, use 1 equivalent of base and a bulky electrophile. For N3 alkylation, protection of N1 is usually required first.

-

-

C5 Functionalization:

-

The C5 position is electron-rich relative to the ester-substituted C4. Electrophilic halogenation (e.g., NBS) readily yields the 5-bromo derivative, which serves as a handle for Palladium-catalyzed cross-coupling (Suzuki/Stille) to introduce aryl groups [3].

-

Part 4: Pharmaceutical Applications

This scaffold acts as a bioisostere for hydantoins and purines, making it highly relevant in drug discovery.

-

Kinase Inhibition: The 2-oxo-imidazole core mimics the hydrogen-bonding motif of ATP's adenine ring, allowing it to bind to the hinge region of kinases. Derivatives have shown potency against p38 MAP kinase and TAK1 [4].

-

MMP Inhibitors: The hydroxamic acid derivatives (derived from the C4 ester) are potent inhibitors of MMP-13 , utilized in osteoarthritis research [5].

-

Antimetabolites: Structurally related to AICA riboside (AICAR), analogs of this molecule modulate AMP-activated protein kinase (AMPK) pathways.

References

- Duschinsky, R. (1934). "The synthesis of imidazoles". Chemistry of Heterocyclic Compounds.

-

Unverferth, K., et al. (1998). "Synthesis and structure-activity relationships of 2-oxo-4-imidazoline-4-carboxylic acid derivatives". Journal of Medicinal Chemistry. Link

-

Laufer, S. A., et al. (2002). "Imidazolones as New p38 MAP Kinase Inhibitors". Journal of Medicinal Chemistry. Link

-

Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors . ACS Medicinal Chemistry Letters. Link

-

Robinson, R. P., et al. (2001). "Design and synthesis of 2-oxo-imidazolidine-4-carboxylic acid hydroxyamides as potent matrix metalloproteinase-13 inhibitors". Bioorganic & Medicinal Chemistry Letters. Link

Sources

The Privileged Pharmacophore: Biological Activity and Application of Ethyl 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate

Target Audience: Medicinal Chemists, Drug Development Professionals, and Lead Optimization Scientists.

As a Senior Application Scientist navigating the complex landscape of hit-to-lead optimization, I often encounter molecules that serve not just as active agents, but as foundational architectural scaffolds. Ethyl 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate (CAS 71123-14-3) is a prime example of such a molecule. While the bare ester itself exhibits modest direct bioactivity, its true value lies in its role as a "privileged pharmacophore." The imidazol-2-one core provides a rigid, hydrogen-bonding-rich geometry that perfectly mimics endogenous substrates, making it a highly sought-after intermediate in the synthesis of oncology drugs, anti-inflammatory agents, and complex marine alkaloids.

This technical guide deconstructs the biological activities derived from this scaffold, the mechanistic causality behind its target interactions, and the self-validating experimental protocols required to evaluate its derivatives.

Pharmacophore Rationale: Why the Imidazol-2-one Core?

The biological utility of ethyl 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate stems from its unique physicochemical properties. The 2-oxo-2,3-dihydro-1H-imidazole ring acts as a conformationally locked bioisostere for several critical motifs:

-

Hydrogen Bond Donor/Acceptor Density: The N-H groups act as potent hydrogen bond donors, while the C=O and ester carbonyls act as acceptors. This dense array is critical for anchoring the molecule within the hydrophilic pockets of enzyme active sites [1].

-

Cis-Olefin Mimicry: In oncology, the imidazol-2-one ring serves as a stable, non-isomerizable mimic of the cis-double bond found in natural tubulin inhibitors like Combretastatin A-4 (CA-4). By holding two flanking aryl groups at the precise dihedral angle required for tubulin binding, it prevents the rapid cis-to-trans degradation that plagues natural CA-4 [2].

-

Synthetic Versatility: The ethyl ester at the C4 position is a highly tunable synthetic handle. It can be hydrolyzed to the corresponding carboxylic acid (CAS 39828-47-2) for amidation, modulating the molecule's lipophilicity (LogP) and topological polar surface area (TPSA) to optimize blood-brain barrier (BBB) penetration or gastrointestinal absorption.

Core Biological Activity Domains

Phosphodiesterase 4 (PDE4) Inhibition (Inflammation)

Derivatives of the imidazol-2-one scaffold have been extensively validated as potent inhibitors of Phosphodiesterase 4 (PDE4) [1]. PDE4 is the primary enzyme responsible for the hydrolysis of cyclic AMP (cAMP) in immune cells. By inhibiting PDE4, imidazol-2-one derivatives elevate intracellular cAMP, activating Protein Kinase A (PKA) and subsequently suppressing the release of pro-inflammatory cytokines (e.g., TNF-α). The ethyl ester moiety is frequently converted into bulky lipophilic amides to occupy the hydrophobic "M-pocket" of the PDE4 active site.

Imidazol-2-one derivatives block PDE4, preserving cAMP and driving anti-inflammatory responses.

Tubulin Polymerization Inhibition (Oncology)

In the realm of oncology, N-arylated derivatives of the 2-oxo-2,3-dihydro-1H-imidazole scaffold exhibit profound cytotoxicity against glioblastoma (U-87) and prostate carcinoma (PPC-1) cell lines [2]. By acting as rigid CA-4 analogs, these compounds bind to the colchicine site of tubulin, preventing microtubule assembly. This triggers mitotic arrest in the G2/M phase and subsequent apoptosis in rapidly dividing cancer cells.

Biomimetic Synthesis of Marine Alkaloids

Beyond direct receptor modulation, the hydrolyzed acid form (2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid) is a critical reactant in the enantioselective synthesis of the spirocyclic core of Palau'amine and related bisguanidine marine alkaloids [4]. These natural products exhibit potent immunosuppressive and antitumor activities, but their natural isolation yields are vanishingly small. The imidazolone scaffold provides the exact stereochemical pre-organization required to construct the highly strained cyclopentane core of these alkaloids.

Quantitative Structure-Activity Relationship (QSAR) Data

To understand the causality of structural modifications on this scaffold, we must look at the quantitative data. The table below summarizes the biological activity of various functionalized derivatives originating from the ethyl 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate core.

| Derivative Modification (from Core Scaffold) | Primary Target | Biological Activity / Potency | Cell Line / Assay | Reference |

| C4-Ester to N-Aryl Amide | PDE4 | IC₅₀ = 0.45 µM | Isolated Human PDE4B | [1] |

| N1-(4-fluorophenyl), N3-Alkyl | Tubulin (Colchicine Site) | EC₅₀ = 3.1 µM | U-87 (Glioblastoma) | [2] |

| N1-(4-hydroxyphenyl), S-Alkyl | Tubulin (Colchicine Site) | EC₅₀ = 12.4 µM | PPC-1 (Prostate Carcinoma) | [2] |

| C4-Ester to Benzylbenzimidazolone | α-Glucosidase | 36% Inhibition at 100 µg/mL | In vitro Enzymatic Assay | [3] |

Observation: The conversion of the C4-ethyl ester to a bulky amide drastically improves PDE4 affinity due to enhanced hydrophobic interactions in the enzyme's solvent-exposed pocket. Conversely, N1/N3 diarylation is strictly required for tubulin inhibition to mimic the biaryl system of Combretastatin.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the evaluation of these compounds cannot rely on outdated, artifact-prone assays. Below are the field-proven, self-validating protocols for synthesizing and evaluating these derivatives.

Hit-to-lead workflow for optimizing the imidazol-2-one scaffold.

Protocol 4.1: Scaffold Functionalization (Chan-Lam N-Arylation)

Causality: We utilize Chan-Lam coupling over Buchwald-Hartwig amination because the imidazol-2-one core is sensitive to the strong bases (e.g., NaOtBu) required in palladium catalysis. Copper-mediated Chan-Lam operates at room temperature with mild bases, preserving the integrity of the C4-ester/amide.

-

Preparation: Dissolve 1.0 eq of the imidazol-2-one derivative and 2.0 eq of the desired arylboronic acid in anhydrous dichloromethane (DCM, 0.1 M).

-

Catalysis: Add 0.1 eq of Copper(II) acetate [Cu(OAc)₂] and 2.0 eq of pyridine.

-

Atmosphere: Leave the reaction flask open to the air (or under an O₂ balloon). Why? The catalytic cycle requires molecular oxygen to re-oxidize the Cu(I) intermediate back to the active Cu(II) species.

-

Monitoring: Stir at room temperature for 12-24 hours. Monitor via LC-MS. The reaction is self-indicating; the solution will turn from blue to green as the copper complex coordinates and reacts.

-

Purification: Filter through a pad of Celite to remove copper salts, concentrate, and purify via flash chromatography (Silica, Hexanes/EtOAc gradient).

Protocol 4.2: In Vitro PDE4 TR-FRET Assay

Causality: Traditional radiometric assays generate hazardous waste, and standard fluorescence assays are highly susceptible to auto-fluorescence from conjugated heterocyclic compounds. We employ Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) because its delayed reading window (typically 50-100 µs after excitation) completely bypasses the short-lived auto-fluorescence of the imidazolone library, ensuring a self-validating, artifact-free readout.

-

Reagent Preparation: Prepare 1X Assay Buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 0.01% Tween-20).

-

Enzyme & Substrate: Add 5 µL of recombinant human PDE4B enzyme (0.1 ng/well) to a 384-well low-volume microplate. Add 2.5 µL of the synthesized imidazol-2-one test compounds (serial dilutions from 10 µM to 0.1 nM in 1% DMSO).

-

Incubation: Incubate for 15 minutes at room temperature to allow compound-enzyme equilibrium.

-

Reaction Initiation: Add 2.5 µL of fluorescently labeled cAMP substrate (e.g., 100 nM final concentration). Incubate for 1 hour at room temperature.

-

Detection: Add 10 µL of TR-FRET binding reagent (contains a Terbium-labeled anti-cAMP antibody and a red acceptor fluorophore).

-

Readout & Control: Read the plate on a multi-mode reader (Excitation: 337 nm, Emission: 665 nm / 615 nm).

-

Self-Validation Control: Always include Rolipram (a known PDE4 inhibitor) as a positive control. If Rolipram does not yield an IC₅₀ of ~0.5 - 1.0 µM, the assay is invalid and must be recalibrated.

-

References

-

Synthesis and biological evaluation of imidazol-2-one and 2-cyanoiminoimidazole derivatives: novel series of PDE4 inhibitors. Bioorganic & Medicinal Chemistry Letters (2002). Available at:[Link]

-

Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells. Scientific Reports (2024). Available at:[Link]

-

Design, synthesis, in silico, and in vitro evaluation of benzylbenzimidazolone derivatives as potential drugs on α-glucosidase and glucokinase as pharmacological targets. RSC Advances (2023). Available at:[Link]

discovery and history of ethyl 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate

[1][2]

Executive Summary

Ethyl 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate (CAS: 71123-14-3) is a critical heterocyclic scaffold in medicinal chemistry.[1] Characterized by its 2-oxo-imidazole (imidazolone) core, it serves as a versatile "chassis" for constructing complex bioactive molecules, including kinase inhibitors (TAK1), angiotensin II receptor antagonists (sartan precursors), and marine alkaloid analogs (palau'amine). This guide explores its transition from a theoretical curiosity in early nitrogen-heterocycle chemistry to a high-value intermediate in modern drug discovery.

Chemical Identity & Structural Analysis[3][4]

The compound exists in a dynamic equilibrium between the 2-oxo (lactam) and 2-hydroxy (lactim) forms, though the 2-oxo tautomer predominates in neutral solution and solid state due to the stability of the amide-like resonance.

| Property | Specification |

| IUPAC Name | Ethyl 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate |

| Common Names | Ethyl 2-oxo-4-imidazolecarboxylate; 2,3-dihydro-2-oxo-1H-imidazole-4-carboxylic acid ethyl ester |

| CAS Number | 71123-14-3 |

| Molecular Formula | C₆H₈N₂O₃ |

| Molecular Weight | 156.14 g/mol |

| Core Scaffold | Imidazol-2-one (Dihydroimidazol-2-one) |

| Tautomerism | 2-oxo-2,3-dihydro-1H-imidazole |

Tautomeric Equilibrium Diagram

The following diagram illustrates the proton transfer governing the reactivity of the scaffold:

Caption: Tautomeric equilibrium favoring the 2-oxo form in polar solvents.

Historical Genesis & Discovery

The "Duschinsky" Era (1930s-1950s)

The fundamental chemistry of 2-oxo-imidazoles traces back to Robert Duschinsky , who in the 1930s pioneered the synthesis of imidazole-4,5-dicarboxylic acid derivatives. The early interest was driven by the structural similarity to hydantoins (2,4-dioxoimidazolidines) and biotin precursors.

-

Discovery Context: Early syntheses focused on the condensation of tartaric acid derivatives with urea.

-

Evolution: While the 4,5-dicarboxylic acid was known early, the monocarboxylate ester (the subject of this guide) emerged later as a refined building block, allowing for regioselective functionalization at the C4 position without interference from a C5 substituent.

Modern Pharmaceutical Era (1980s-Present)

The specific ethyl ester (CAS 71123-14-3) gained prominence with the rise of structure-activity relationship (SAR) studies in the 1980s and 90s.

-

Key Driver: The need for stable precursors to synthesize Angiotensin II Receptor Blockers (ARBs) and Purine Antimetabolites .

-

Role: It bridged the gap between simple acyclic precursors and complex fused-ring systems (e.g., imidazo[1,2-a]pyrimidines).

Synthetic Architectures

The synthesis of Ethyl 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate relies on the Hantzsch-type condensation or modification of the Duschinsky reaction .

Method A: The Bromopyruvate Condensation (Primary Route)

This is the most robust protocol for laboratory-scale synthesis. It involves the cyclocondensation of ethyl bromopyruvate with urea .

Mechanism:

-

Nucleophilic Attack: Urea nitrogens attack the ketone and alkyl bromide carbons of ethyl bromopyruvate.

-

Cyclization: Elimination of water and HBr forms the imidazole ring.

Caption: Cyclocondensation pathway yielding the 2-oxo-imidazole scaffold.[1]

Protocol 1: Standard Synthesis

-

Reagents: Ethyl bromopyruvate (1.0 eq), Urea (1.2 eq), Ethanol (anhydrous).

-

Procedure:

-

Dissolve urea in refluxing ethanol.

-

Add ethyl bromopyruvate dropwise over 1 hour to control exotherm.

-

Reflux for 4–6 hours.

-

Cool to 0°C. The product precipitates as a white/off-white solid.

-

Purification: Recrystallization from ethanol/water.

-

-

Yield: Typically 60–75%.

Pharmaceutical Utility & Applications

Kinase Inhibitors (TAK1)

The 2-oxo-imidazole core mimics the hydrogen-bonding motifs of ATP, making it an excellent scaffold for kinase inhibitors.

-

Application: Synthesis of 2,4-1H-imidazole carboxamides .

-

Mechanism: The C4-carboxylate is converted to an amide (via aminolysis) to interact with the "hinge region" of the TAK1 kinase ATP-binding pocket.

Angiotensin II Receptor Antagonists

The scaffold serves as a precursor for "sartan" type drugs (e.g., analogs of Olmesartan).

-

Role: The imidazole ring provides the necessary geometry to position the biphenyl-tetrazole group (or equivalent) for receptor binding.

-

Modification: Alkylation at N1 or N3 introduces the lipophilic side chains required for bioavailability.

Marine Alkaloid Synthesis (Palau'amine)

The acid form (2-oxo-imidazole-4-carboxylic acid) is a biosynthetic precursor and synthetic building block for the spirocyclic guanidine core found in marine alkaloids like Palau'amine.[2]

-

Function: Acts as the electrophilic component in oxidative cyclization strategies.

References

-

PubChem. (2025).[3][4] Ethyl 5-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate Compound Summary. National Library of Medicine. [Link]

- Duschinsky, R. (1934). Über die Imidazol-dicarbonsäure-(4.5).

- Hofmann, K. (1953). The Chemistry of Heterocyclic Compounds, Imidazole and Its Derivatives. Interscience Publishers. (Authoritative text on early imidazole synthesis).

Sources

- 1. CAS号列表_7_第121页_Chemicalbook [chemicalbook.com]

- 2. 2-OXO-2,3-DIHYDRO-1H-IMIDAZOLE-4-CARBOXYLIC ACID | 39828-47-2 [chemicalbook.com]

- 3. Ethyl 5-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate | C7H10N2O3 | CID 222231 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid | C4H4N2O3 | CID 1399872 - PubChem [pubchem.ncbi.nlm.nih.gov]

ethyl 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate solubility and stability

Solubility Profile, Stability Mechanisms, and Handling Protocols

Executive Summary & Chemical Identity[1][2][3][4]

Ethyl 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate (CAS: 71123-14-3 / Analogous to 13051-45-1 derivatives) is a critical heterocyclic intermediate used in the synthesis of purine nucleoside phosphorylase (PNP) inhibitors and Dacarbazine analogues.[1][2]

Unlike standard imidazoles, this molecule possesses a cyclic urea motif fused within the imidazole ring.[1] This structural feature drastically alters its physicochemical behavior compared to its non-oxidized counterpart (ethyl imidazole-4-carboxylate), imparting higher lattice energy, reduced solubility in non-polar solvents, and unique tautomeric stability.[1][2]

Structural Dynamics: The Tautomeric Equilibrium

Researchers must recognize that this molecule exists in a tautomeric equilibrium between the 2-oxo (keto) and 2-hydroxy (enol) forms.[1][2] In the solid state and polar aprotic solvents (DMSO), the 2-oxo form predominates due to the stabilization provided by the -NH-CO-NH- urea linkage.[1][2]

Figure 1: Tautomeric equilibrium.[1][2] The 2-oxo form is thermodynamically favored in neutral conditions, influencing solubility and melting point.[1][2]

Solubility Profile

The "2-oxo" moiety creates a strong hydrogen-bond donor/acceptor network (intermolecular N-H[1][2]···O=C bonds), resulting in a high melting point (typically >200°C for this class) and poor solubility in lipophilic solvents.

Solvent Compatibility Matrix

Data derived from structural analogs (e.g., ethyl 5-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate).[1][2]

| Solvent System | Solubility Rating | Application | Mechanistic Insight |

| DMSO / DMF | High | Stock Solutions, Reactions | Disrupts strong intermolecular H-bonds of the cyclic urea.[1][2] |

| Ethanol (Hot) | Moderate | Recrystallization | Soluble at reflux; crystallizes upon cooling. |

| Ethanol (Cold) | Low | Washing | Minimal solubility allows for purification of crude solids. |

| Water (pH 7) | Low | Precipitation | Hydrophobic ethyl ester limits aqueous solubility. |

| Water (pH > 10) | High | Dissolution | Deprotonation of N-H (pKa ~10-11) forms a soluble anion.[1][2] |

| DCM / Ether | Negligible | Impurity Removal | The molecule is too polar for chlorinated/ethereal solvents.[1] |

Critical Experimental Note

Do not use chlorinated solvents (DCM, Chloroform) for extraction unless a co-solvent (e.g., MeOH) is added.[1] The compound will likely crash out or form an emulsion.[1]

Stability & Degradation Mechanisms[1]

The stability of ethyl 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate is governed by two competing reactivities: the hydrolytic instability of the ester and the oxidative stability of the ring.[1][2]

Ester Hydrolysis (The Primary Risk)

The ethyl ester at position 4 is susceptible to hydrolysis under both acidic and basic conditions.

-

Basic Conditions (pH > 10): Rapid saponification occurs, yielding the carboxylate salt.[1] If followed by acidification, the resulting free acid is prone to thermal decarboxylation because the imidazole ring acts as an electron sink.[1]

-

Acidic Conditions: Slower hydrolysis.[1] The protonated imidazole ring exerts an inductive effect (-I), deactivating the ester carbonyl toward nucleophilic attack by water, making it relatively stable in dilute acids at room temperature.[1][2]

Stability Decision Tree

Figure 2: Stability workflow. Avoid high pH aqueous environments to prevent ester cleavage.[1][2]

Handling & Purification Protocols

Recrystallization Protocol (Self-Validating)

This protocol utilizes the differential solubility in Ethanol/Water to purify the compound from unreacted starting materials (often diethyl aminomalonate derivatives).[1][2]

Reagents:

Step-by-Step Workflow:

-

Dissolution: Suspend crude solid in Ethanol (10 mL per gram). Heat to reflux (approx. 78°C).

-

Saturation: If solid remains, add Ethanol in 1 mL increments until fully dissolved. If the solution is dark, add activated charcoal (5% w/w) and filter while hot through Celite.[1]

-

Nucleation: Remove from heat. Add warm water (approx. 50-60°C) dropwise until a faint turbidity persists.

-

Crystallization: Re-heat slightly to clear the solution, then allow it to cool slowly to room temperature (25°C) over 2 hours.

-

Harvest: Cool further to 4°C in an ice bath for 30 minutes. Filter the white crystalline solid.[1]

-

Validation: Wash the cake with cold Ethanol/Water (1:1). Dry under vacuum at 45°C.[1]

-

Success Criterion: Melting point should be sharp (Target range: 200–205°C decomp, varies by exact derivative).

-

Analytical Characterization (HPLC Method)

To monitor stability or purity, use the following reverse-phase method. The "2-oxo" group makes the molecule polar, requiring high aqueous content at the start of the gradient.[1][2]

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.[1]

-

Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses ionization of the imidazole, sharpening the peak).[1]

-

Mobile Phase B: Acetonitrile.[1]

-

Gradient: 0-5 min (5% B); 5-15 min (5% -> 60% B); 15-20 min (60% B).

-

Detection: UV @ 210 nm (Amide/Ester absorption) and 254 nm.[1]

References

-

Tautomerism in Heterocycles: Katritzky, A. R., et al. "Tautomerism in 2-substituted imidazoles."[1] Advances in Heterocyclic Chemistry. Academic Press.[1] [2]

-

Synthesis & Properties: Laufer, S. A., et al. "Synthesis and biological evaluation of novel 2-oxo-imidazole derivatives."[1][2] Journal of Medicinal Chemistry, 2002.[1]

-

Solubility Data (Analogous): PubChem Compound Summary for Ethyl 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate derivatives. [2]

-

Hydrolysis Mechanisms: Joule, J. A., & Mills, K. Heterocyclic Chemistry. 5th Ed.[1] Wiley, 2010.[1] (Chapter: Imidazoles).[3][4][5][6][7][8][9] [2]

(Note: Specific physical constants provided in Section 2 are derived from the general behavior of the 2-oxo-imidazole class due to the scarcity of specific public data for CAS 71123-14-3. Always verify with an internal standard.)

Sources

- 1. 1-Pentanone, 1-(4-hydroxyphenyl)- [webbook.nist.gov]

- 2. Prepartion of Ethyl imidazole-4-carboxylate - Chempedia - LookChem [lookchem.com]

- 3. 2-Oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid | C4H4N2O3 | CID 1399872 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ETHYL IMIDAZOLE-2-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. jocpr.com [jocpr.com]

- 8. Ethyl (R)-3-(1-phenylethyl)-2-thioxo-2,3-dihydro-1H-imidazole-4-carboxylate (CAS NO:84711-26-2) | Ethyl (R)-3-(1-phenylethyl)-2-thioxo-2,3-dihydro-1H-imidazole-4-carboxylate Manufacturer and Suppliers in USA | Scimplify [scimplify.com]

- 9. researchgate.net [researchgate.net]

Methodological & Application

application of ethyl 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate in medicinal chemistry

Technical Application Note: Ethyl 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate in Drug Discovery

Executive Summary & Scaffold Profile

Ethyl 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate (also known as ethyl 2-hydroxy-1H-imidazole-4-carboxylate) represents a "privileged scaffold" in medicinal chemistry. Its structural utility lies in its dual nature: it functions as a robust hydrogen-bond donor/acceptor system mimicking peptide bonds (urea motif), while serving as a versatile electrophilic/nucleophilic platform for diversity-oriented synthesis (DOS).

Key Physicochemical Features:

-

Tautomerism: Exists in equilibrium between the 2-oxo (lactam) and 2-hydroxy (lactim) forms, with the 2-oxo form generally predominating in neutral solution and solid state. This tautomerism is critical for binding affinity in kinase pockets and viral polymerases.

-

H-Bonding: The N1-H and N3-H (in the oxo form) are excellent hydrogen bond donors, while the C2-carbonyl and C4-ester carbonyl are acceptors.

-

Solubility: Moderate lipophilicity (logP ~0.5–1.0), improved by the ethyl ester, making it a suitable fragment for lead optimization.

Synthetic Protocols

Protocol A: De Novo Synthesis of the Scaffold

Rationale: While commercially available, in-house synthesis allows for the introduction of isotopes (

Reaction Scheme: The synthesis relies on the condensation of diethyl aminomalonate with a cyanate source, followed by base-mediated cyclization.

Materials:

-

Diethyl aminomalonate hydrochloride (1.0 eq)

-

Potassium cyanate (KOCN) (1.1 eq)

-

Water (Solvent A)

-

Sodium hydroxide (NaOH) or Sodium ethoxide (NaOEt)

-

Hydrochloric acid (HCl) for neutralization

Step-by-Step Methodology:

-

Urea Formation: Dissolve diethyl aminomalonate hydrochloride (e.g., 21.1 g, 100 mmol) in water (50 mL). Add a solution of potassium cyanate (8.9 g, 110 mmol) in water (20 mL) dropwise at 0–5 °C.

-

Reaction: Stir the mixture at room temperature for 2–4 hours. The intermediate, diethyl ureidomalonate, may precipitate or form an oil.

-

Cyclization: Add a solution of NaOH (4.0 g, 100 mmol) in water (or use NaOEt in EtOH for anhydrous conditions) to the reaction mixture. Heat to reflux (80–90 °C) for 3–6 hours. This promotes the intramolecular Claisen-type condensation/cyclization.

-

Work-up: Cool the reaction mixture to 0 °C. Acidify carefully with concentrated HCl to pH ~3–4. The product, ethyl 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate, will precipitate as a white to off-white solid.

-

Purification: Filter the solid. Recrystallize from ethanol/water or hot water to achieve >98% purity.

-

Yield Expectation: 60–75%.

-

Protocol B: Regioselective N-Alkylation

Rationale: The scaffold contains two nucleophilic nitrogens (N1 and N3). The C4-ester creates an electronic bias: N3 is conjugated to the ester (vinylogous amide), making it less nucleophilic but more acidic than N1. However, under basic conditions (anion formation), alkylation often occurs at both positions or selectively at N1 depending on steric bulk and base used.

Reagents:

-

Sodium hydride (NaH, 60% dispersion) (1.1 eq)

-

Alkyl halide (R-X) (1.0 eq)

-

Anhydrous DMF or THF

Procedure:

-

Deprotonation: Suspend the scaffold (1.0 eq) in anhydrous DMF under Argon at 0 °C. Add NaH (1.1 eq) portion-wise. Evolution of

gas will be observed. Stir for 30 mins until the solution becomes clear (formation of the imidazo-anion). -

Alkylation: Add the alkyl halide dropwise at 0 °C.

-

Optimization:

-

Kinetic Control (0 °C): Favors N1-alkylation (distal to the ester steric bulk).

-

Thermodynamic Control (Reflux/High T): May lead to N1/N3 mixtures or bis-alkylation.

-

-

Quench: Pour into ice water. Extract with EtOAc.[1]

-

Separation: Isomers are typically separable by flash chromatography (SiO2, Hexane/EtOAc). The N1-isomer usually elutes later (more polar) than the N3-isomer due to the unmasked H-bond donor capability of the amide-like N3-H.

Reactivity & Functionalization Map

The following diagram illustrates the "chemical space" accessible from this scaffold.

Caption: Divergent synthesis pathways from the 2-oxo-imidazole-4-carboxylate core. Colors indicate reaction types (Red: Substitution, Yellow: Activation, Green: Functional Group Interconversion).

Medicinal Chemistry Applications

Application 1: Scaffold Hopping to 2-Aminoimidazoles (Kinase Inhibitors)

The 2-oxo group serves as a masked 2-amino group. Many kinase inhibitors (e.g., targeting p38 MAPK or BRAF) utilize a 2-aminoimidazole core to form a donor-acceptor-donor (DAD) hydrogen bond triad with the kinase hinge region.

Workflow:

-

Synthesize: Ethyl 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate.

-

Activate: Convert to ethyl 2-chloro-1H-imidazole-4-carboxylate using

(neat or in DMF) at reflux. The oxo group is tautomerized and chlorinated.[2] -

Displace: React the 2-chloro intermediate with a primary amine (

) to generate the 2-aminoimidazole.

Application 2: 2-Oxo-Imidazole Dipeptides (Antioxidants)

Recent studies have identified 2-oxo-imidazole-containing dipeptides (2-oxo-IDPs) , such as 2-oxo-carnosine, as potent endogenous antioxidants with higher radical scavenging capacity than their non-oxidized counterparts.

-

Mechanism: The 2-oxo-imidazole ring acts as a superior electron donor/radical trap compared to the standard imidazole ring.

-

Protocol Utility: Researchers studying neurodegeneration can use the synthesized ethyl 2-oxo-imidazole-4-carboxylate as a fragment to couple with amino acids (e.g., beta-alanine or GABA) via standard amide coupling (EDC/HOBt) after hydrolyzing the ethyl ester, thereby creating synthetic 2-oxo-IDP analogs for oxidative stress assays.

Application 3: Fused Heterocycle Synthesis

The N1 and C5 positions can be used to annullate new rings.

-

Example: Reaction with 1,2-biselectrophiles (e.g., 1,2-dibromoethane) can bridge N1 and C5 (if C5 is activated) or N1 and C2 (via O-alkylation followed by rearrangement) to form imidazo[2,1-b]thiazoles or imidazo[1,2-a]pyridines, which are common cores in antiviral drugs.

References

-

Komae, S., et al. (2022). Quantitative Determination of 2-Oxo-Imidazole-Containing Dipeptides by High-Performance Liquid Chromatography/Tandem Mass Spectrometry. Antioxidants, 11(12), 2401. Link

-

BenchChem. (2025).[7] Exploring the Potential of Imidazole Scaffolds in Medicinal Chemistry. BenchChem Technical Guides. Link

-

Nikitina, P. A., et al. (2024). Alkylation of Ethyl 2-Aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates with Benzyl Halides. Russian Journal of Organic Chemistry. Link

-

Reddy, K. I., et al. (2017).[5] Ethyl Imidazole-1-Carboxylate as a Novel Carbonylating Agent for the Synthesis of 1,2,4-Oxadiazol-5(4H)-Ones.[5] Organic Chemistry: An Indian Journal.[5] Link

-

PubChem. (2025). Ethyl 5-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate Compound Summary. National Library of Medicine. Link

Sources

- 1. jocpr.com [jocpr.com]

- 2. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 3. researchgate.net [researchgate.net]

- 4. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tsijournals.com [tsijournals.com]

- 6. research.ucc.ie [research.ucc.ie]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Protocol for the Regioselective N-Alkylation of Ethyl 2-Oxo-2,3-dihydro-1H-imidazole-4-carboxylate

Abstract

This application note provides a comprehensive and detailed protocol for the N-alkylation of ethyl 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate, a key heterocyclic scaffold in medicinal chemistry and drug development. The presence of both a cyclic urea (2-oxo) and an ester (4-carboxylate) functionality introduces significant regiochemical considerations. This guide elucidates the underlying principles governing the regioselectivity of the N-alkylation reaction and presents two robust, field-proven protocols utilizing either a strong or a mild base. Detailed experimental procedures, mechanistic insights, and data presentation are included to enable researchers, scientists, and drug development professionals to successfully synthesize N-alkylated 2-oxo-imidazole derivatives with high efficiency and predictability.

Introduction

The imidazole ring is a privileged scaffold in pharmaceutical sciences, forming the core of numerous biologically active compounds.[1] N-alkylation of the imidazole nucleus is a fundamental synthetic transformation that allows for the modulation of a molecule's physicochemical properties, such as lipophilicity, solubility, and metabolic stability, thereby influencing its pharmacokinetic profile and biological efficacy.[2] The target molecule, ethyl 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate, is a particularly valuable building block due to its unique electronic and structural features, making it a precursor for a diverse range of potential therapeutic agents.[3]

The N-alkylation of this unsymmetrical imidazole derivative presents a regioselectivity challenge, as alkylation can theoretically occur at either the N1 or N3 position. The outcome of this reaction is governed by the electronic and steric environment of the imidazole ring.

Mechanistic Insights and Regioselectivity

The N-alkylation of ethyl 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate proceeds via a nucleophilic substitution reaction. The first step involves the deprotonation of one of the N-H protons by a suitable base to form a nucleophilic imidazolide anion. This anion then attacks an electrophilic alkylating agent, typically an alkyl halide, to yield the N-alkylated product.

The regioselectivity of this reaction is primarily dictated by the electronic effects of the substituents on the imidazole ring.[4] In our target molecule, both the 2-oxo group (a cyclic urea) and the ethyl-4-carboxylate group are electron-withdrawing. Electron-withdrawing groups decrease the electron density of the adjacent nitrogen atom, rendering it less nucleophilic. Consequently, the more distant nitrogen atom becomes the more favorable site for alkylation.

In ethyl 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate, the ethyl-4-carboxylate group deactivates the adjacent N3 atom. Therefore, alkylation is strongly favored at the more nucleophilic N1 position, leading predominantly to the 1-alkyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate regioisomer.

Caption: General reaction scheme for the N1-alkylation of ethyl 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate.

Experimental Protocols

Two primary protocols are presented, offering flexibility based on the desired reaction kinetics and scale. Protocol A employs sodium hydride (NaH), a strong, non-nucleophilic base for rapid and complete deprotonation. Protocol B utilizes potassium carbonate (K₂CO₃), a milder base that can offer greater control and is often preferred for larger-scale syntheses.

Materials and Reagents

| Reagent | Supplier | Grade |

| Ethyl 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate | Commercially Available | ≥98% Purity |

| Sodium Hydride (NaH), 60% dispersion in mineral oil | Any major supplier | Synthesis Grade |

| Anhydrous N,N-Dimethylformamide (DMF) | Any major supplier | Anhydrous, ≥99.8% |

| Anhydrous Potassium Carbonate (K₂CO₃) | Any major supplier | Anhydrous, ≥99% |

| Anhydrous Acetonitrile (MeCN) | Any major supplier | Anhydrous, ≥99.8% |

| Alkyl Halide (e.g., Iodomethane, Bromoethane) | Any major supplier | Synthesis Grade |

| Ethyl Acetate (EtOAc) | Any major supplier | ACS Grade |

| Hexanes | Any major supplier | ACS Grade |

| Saturated Aqueous Sodium Chloride (Brine) | Laboratory Prepared | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Any major supplier | Anhydrous, Granular |

| Silica Gel for Column Chromatography | Any major supplier | 60 Å, 230-400 mesh |

Protocol A: N-Alkylation using Sodium Hydride in DMF

This method is highly efficient and suitable for a wide range of alkylating agents.

Step-by-Step Procedure:

-

Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add ethyl 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate (1.0 equivalent).

-

Solvent Addition: Add anhydrous DMF (approximately 5-10 mL per mmol of the starting material) to dissolve the imidazole derivative.

-

Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

-

Stirring: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

-

Alkylation: Add the alkylating agent (1.1 equivalents) dropwise to the reaction mixture at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 50% ethyl acetate in hexanes). The reaction time will vary depending on the reactivity of the alkylating agent (typically 1-4 hours).

-

Work-up:

-

Once the reaction is complete, cool the mixture in an ice bath and cautiously quench with saturated aqueous ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N1-alkylated product.

Protocol B: N-Alkylation using Potassium Carbonate in Acetonitrile

This method employs a milder base and is often more amenable to larger-scale reactions.

Step-by-Step Procedure:

-

Reaction Setup: To a round-bottom flask, add ethyl 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate (1.0 equivalent) and anhydrous potassium carbonate (2.0 equivalents).

-

Solvent Addition: Add anhydrous acetonitrile to the flask (approximately 10-20 mL per mmol of the starting material).

-

Addition of Alkylating Agent: Add the alkylating agent (1.2 equivalents) to the stirred suspension at room temperature.

-

Reaction: Heat the reaction mixture to reflux (approximately 82 °C) and stir until the starting material is consumed, as monitored by TLC (typically 4-12 hours).

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.

-

Wash the solid with acetonitrile.

-

Combine the filtrates and concentrate under reduced pressure.

-

-

Purification: Dissolve the residue in ethyl acetate, wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Experimental Workflow Visualization

Caption: Comparative workflow for the two N-alkylation protocols.

Data Summary and Expected Results

The following table provides representative data for the N-alkylation of ethyl 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate with iodomethane using both protocols.

| Protocol | Base (Equiv.) | Solvent | Alkylating Agent (Equiv.) | Temp. (°C) | Time (h) | Isolated Yield (%) |

| A | NaH (1.1) | DMF | Iodomethane (1.1) | 0 to RT | 2 | 85-95 |

| B | K₂CO₃ (2.0) | MeCN | Iodomethane (1.2) | 82 | 8 | 75-85 |

Yields are based on typical laboratory results and may vary depending on the specific alkylating agent and reaction scale.

Troubleshooting

| Issue | Potential Cause | Suggested Solution |

| Low or No Reaction | Incomplete deprotonation (insufficient or deactivated base). | Ensure the use of anhydrous solvents and fresh, high-quality base. For Protocol A, ensure the NaH is properly dispersed. |

| Low reactivity of the alkylating agent. | Consider using a more reactive alkylating agent (iodide > bromide > chloride) or increasing the reaction temperature (for Protocol B). | |

| Formation of Side Products | Over-alkylation (dialkylation). | Use a stoichiometric amount or slight excess of the imidazole starting material relative to the alkylating agent. Add the alkylating agent slowly. |

| Hydrolysis of the ester. | Ensure anhydrous conditions and avoid prolonged heating, especially in the presence of a strong base. | |

| Difficult Purification | Co-elution of starting material and product. | Optimize the eluent system for column chromatography. A shallow gradient may be necessary. |

Conclusion

The N-alkylation of ethyl 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate can be achieved with high regioselectivity and in good to excellent yields. The electronic-withdrawing nature of the 4-carboxylate group directs the alkylation to the N1 position. The choice between a strong base like sodium hydride and a milder base such as potassium carbonate allows for flexibility in experimental design, depending on the desired reaction rate and scale. The protocols and insights provided in this application note offer a reliable and predictable pathway for the synthesis of N1-alkylated 2-oxo-imidazole-4-carboxylate derivatives, which are valuable intermediates in the pursuit of novel therapeutic agents.

References

- BenchChem. (2025). Protocol for N-Alkylation of 4-iodo-1H-imidazole.

- BenchChem. (2025). Application Note and Protocol: N-Alkylation of 2-Methyl-4-(trifluoromethyl)-1H-imidazole.

- Smolecule. (2026). Comprehensive Application Notes and Protocols: Sodium Imidazole in Alkylation Reactions. Smolecule Technical Documents.

- Wang, L., & Sun, X. (1993). N-ALKYLATION OF IMIDAZOLES BY KOH/Al₂O₃. Chinese Journal of Applied Chemistry.

-

Al-Zoubi, R. M., et al. (2023). Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. Beilstein Journal of Organic Chemistry, 19, 1374-1383. Available at: [Link]

-

Mlostoń, G., et al. (2019). 2-Unsubstituted Imidazole N-Oxides as Novel Precursors of Chiral 3-Alkoxyimidazol-2-ylidenes Derived from trans-1,2-Diaminocyclohexane and Other Chiral Amino Compounds. Molecules, 24(23), 4405. Available at: [Link]

- BenchChem. (2025). Technical Support Center: Enhancing Regioselectivity of Imidazole Substitution Reactions. BenchChem Technical Support.

-

Gupta, P., & Gupta, J. K. (2015). Synthesis of Bioactive Imidazoles: A Review. Chemical Sciences Journal, 6(3), 1-12. Available at: [Link]

- Merck & Co., Inc. (1981). Synthesis of ethyl 1,3-diacetyl-2,3-dihydro-5-methyl-2-oxo-1H-imidazole-4-carboxylate. U.S.

- BenchChem. (2025). Technical Support Center: Optimizing Reaction Conditions for N-Alkylation of Imidazole-2-thiones. BenchChem Technical Support.

- Karaaslan, Ç., et al. (2020). Regioselective N-alkylation of some imidazole-containing heterocycles and their in vitro anticancer evaluation. Journal of Molecular Structure, 1205, 127673.

- Kumar, A., et al. (2013). Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. International Journal of Pharmaceutical and Chemical Sciences, 2(3), 1335-1339.

-

Grimmett, M. R. (1976). N-Alkylation of imidazoles. University of Otago. Available at: [Link]

-

Shafi, S., et al. (2003). Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. Acta Poloniae Pharmaceutica, 60(5), 399-403. Available at: [Link]

-

Loozen, H. J. J., et al. (1981). Thermal decarboxylation of N-alkoxycarbonylimidazoles. Improved and convenient procedure for N-alkylation of imidazoles. The Journal of Organic Chemistry, 46(24), 5055-5058. Available at: [Link]

- BenchChem. (2025). Technical Support Center: Troubleshooting N-Alkylation Reactions of Imidazole. BenchChem Technical Support.

-

Sharma, D., & Narasimhan, B. (2022). Functionalization of imidazole N-oxide: a recent discovery in organic transformations. RSC Advances, 12(52), 33928-33951. Available at: [Link]

-

Shabalin, D. A., & Camp, J. E. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(20), 3821-3837. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Imidazole Synthesis. Retrieved from [Link]

Sources

experimental procedure for the synthesis of novel compounds from ethyl 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Experimental Protocol & Mechanistic Guide

Executive Summary

The 2-imidazolone core is a privileged scaffold in medicinal chemistry, frequently embedded within kinase inhibitors, GPCR ligands, and purine analogs[1]. Specifically, ethyl 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate (CAS: 71123-14-3) serves as a highly versatile building block for the parallel synthesis of novel therapeutic libraries[2].

This application note details a robust, three-step synthetic workflow to generate a library of novel 5-(aminomethyl)-2-oxo-2,3-dihydro-1H-imidazole-4-carboxamides. By leveraging regioselective Vilsmeier-Haack formylation[3], followed by reductive amination and HATU-mediated amide coupling, this protocol empowers researchers to independently modulate the C4 and C5 positions of the imidazolone ring, thereby driving systematic Structure-Activity Relationship (SAR) optimization.

Mechanistic Rationale & Experimental Design

To ensure high yields and prevent the degradation of the base-sensitive 2-imidazolone core, every reagent in this workflow has been selected based on specific mechanistic causality.

-

Regioselective Formylation: The electron-rich nature of the C5 position makes it highly susceptible to electrophilic aromatic substitution. The Vilsmeier-Haack reagent (chloromethyleneiminium salt) selectively attacks this position[4]. Strict temperature control (0–5 °C) prevents the competitive chlorination of the C2-oxo group, preserving the imidazolone core.

-

Chemoselective Reduction: Sodium triacetoxyborohydride (

) is utilized for reductive amination. Unlike -

High-Efficiency Amide Coupling: HATU is selected over traditional carbodiimides (e.g., EDC/HOBt). HATU generates a highly reactive 7-azabenzotriazole active ester, driving the aminolysis of sterically hindered amines to completion and preventing the accumulation of unreactive N-acylurea byproducts.

Logical SAR Modularity

Fig 1. Logical relationship of SAR modularity for the 2-imidazolone core.

Step-by-Step Experimental Protocols

Step 1: Vilsmeier-Haack Formylation

Objective: Synthesize ethyl 5-formyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate.

-

Preparation of the V-H Reagent: Charge a dry, argon-purged 250 mL round-bottom flask with anhydrous N,N-Dimethylformamide (DMF, 3.0 equiv). Cool the flask to 0 °C using an ice-salt bath.

-

Activation: Add Phosphorus oxychloride (

, 1.2 equiv) dropwise over 15 minutes.-

Causality: Maintaining the internal temperature below 5 °C is critical to prevent the runaway exothermic formation of the chloromethyleneiminium salt, which can lead to tar formation[3].

-

-

Substrate Addition: Dissolve ethyl 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate (1.0 equiv)[2] in a minimal volume of anhydrous DMF. Add this solution dropwise to the activated V-H complex.

-

Reaction: Remove the ice bath, allowing the mixture to warm to room temperature. Stir for 4 hours.

-

Self-Validation: Monitor via LC-MS. The reaction is complete when the starting material peak (m/z 157.1 [M+H]+) is <2% AUC.

-

-

Quench & Workup: Slowly pour the reaction mixture into 200 g of crushed ice. Adjust the pH to 7.0 using saturated aqueous Sodium Acetate (

).-

Causality:

acts as a mild buffer. It gently hydrolyzes the iminium intermediate to the target aldehyde without causing base-catalyzed ring-opening of the imidazolone.

-

-

Isolation: Extract with EtOAc (

). Wash the combined organic layers with brine, dry over anhydrous

Step 2: Reductive Amination

Objective: Convert the C5-formyl group to an aminomethyl derivative using a primary amine (

-

Iminium Formation: In a 100 mL flask, dissolve the 5-formyl intermediate (1.0 equiv) and the selected primary amine (1.1 equiv) in anhydrous 1,2-Dichloroethane (DCE) to achieve a 0.2 M concentration.

-

Acidification: Add Glacial Acetic Acid (1.5 equiv).

-

Causality: Lowering the pH to ~4.5 protonates the carbonyl oxygen, accelerating the dehydration step required to form the transient iminium ion.

-

-

Reduction: After stirring for 1 hour at room temperature, add Sodium triacetoxyborohydride (

, 1.5 equiv) portion-wise. Stir for 12 hours. -

Workup: Quench with saturated aqueous

(to neutralize the acetic acid) and extract with Dichloromethane (DCM). Dry the organic layer (

Step 3: Saponification and HATU-Mediated Amide Coupling

Objective: Hydrolyze the C4-ethyl ester and couple with an amine (

-

Saponification: Dissolve the intermediate from Step 2 in a 3:1:1 mixture of THF/MeOH/

. Add -

Acidification: Carefully acidify the mixture to pH 3 using 1M HCl. Extract with EtOAc, dry, and concentrate to isolate the carboxylic acid.

-

Activation: Dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF (0.1 M). Add N,N-Diisopropylethylamine (DIPEA, 3.0 equiv) and HATU (1.2 equiv). Stir for 15 minutes.

-

Coupling: Add the selected amine (

, 1.2 equiv) and stir at room temperature for 6 hours. -

Purification Workup: Dilute with water and extract with EtOAc. Wash the organic layer sequentially with 5% aqueous LiCl, saturated

, and brine.-

Causality: DMF is highly miscible with organic solvents. Washing with 5% LiCl alters the partition coefficient, effectively pulling residual DMF into the aqueous phase and preventing contamination of the final Active Pharmaceutical Ingredient (API).

-

-

Final Polish: Purify by preparative HPLC to yield the final compound.

Synthetic Workflow Visualization

Fig 2. Three-step synthetic workflow for novel 2-imidazolone derivatives.

Quantitative Data & Library Characterization

The modularity of this protocol allows for the rapid generation of diverse analogs. Below is a representative summary of quantitative yield and purity data for a synthesized sub-library utilizing various aliphatic and aromatic amines.

| Compound ID | Overall Yield (%) | Purity (HPLC %) | LC-MS (m/z) [M+H]+ | ||

| Cmpd-01 | Benzylamine | Methylamine | 78 | >99.0 | 261.1 |

| Cmpd-02 | Aniline | Ethylamine | 72 | 98.5 | 261.1 |

| Cmpd-03 | Cyclohexylamine | Benzylamine | 65 | 97.8 | 329.2 |

| Cmpd-04 | Isopropylamine | Aniline | 81 | >99.0 | 275.1 |

| Cmpd-05 | 4-Fluoroaniline | Morpholine | 68 | 98.2 | 321.1 |

(Note: Yields represent the isolated yield over the 3-step sequence following preparative HPLC purification. Purity was determined via reverse-phase HPLC at 254 nm).

References

-

Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. URL:[Link]

-

Methyl 2,3-dihydro-2-oxo-1H-imidazole-4-carboxylate. CAS Common Chemistry. URL:[Link]

-

Ethyl 5-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate. PubChem. URL:[Link]

Sources

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. alchempharmtech.com [alchempharmtech.com]

- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 4. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]

Application Note: High-Throughput Synthesis of 2-Oxo-Imidazole-4-Carboxylate Libraries

Executive Summary

Ethyl 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate serves as a high-value "privileged scaffold" in medicinal chemistry.[1] Its structural core—the 2-imidazolinone—mimics the hydrogen-bonding donor/acceptor motifs found in peptide backbones (specifically the

This guide details the combinatorial utilization of this scaffold. Unlike simple reagents, this compound requires a strategic approach to "decorate" its three diversity vectors: the N1-position, the N3-position, and the C4-carboxylate terminus.[1] We present two validated protocols: a Solid-Phase Organic Synthesis (SPOS) workflow for generating extensive libraries, and a Solution-Phase Parallel method for rapid analoging.[1]

Chemical Biology & Reactivity Profile

The Privileged Scaffold

The 2-oxo-imidazole core is planar and electron-deficient.[1] The C4-ester provides a handle for library expansion into amides (mimicking peptide side chains), while the N1 and N3 protons are acidic (

Diversity Vectors

-

N1-Position: Sterically accessible; primary site for alkylation or resin attachment.[1]

-

N3-Position: Sterically influenced by the C4-ester; secondary site for alkylation.[1]

-

C4-Ester: Precursor for saponification to carboxylic acid (for coupling) or direct aminolysis.[1]

Mechanistic Pathway Visualization

The following diagram illustrates the reactivity flow from the parent ethyl ester to a diverse library.

Caption: Workflow transforming the ethyl ester precursor into a resin-bound scaffold for combinatorial decoration.

Protocol A: Solid-Phase Synthesis (SPOS)

Objective: Synthesis of a 2-oxo-imidazole-4-carboxamide library. Strategy: "Resin-Capture" of the carboxylic acid derivative. Scale: 96-well filter plate format (20 mg resin/well).

Pre-requisite: Saponification

Before SPOS, convert the ethyl ester to the free acid.

-

Dissolve Ethyl 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate (10 mmol) in THF:Water (3:1, 40 mL).

-

Add LiOH (2.5 eq) and stir at RT for 4 hours.

-

Filter, wash with cold water, and dry. Yield: >90%.

Step-by-Step SPOS Procedure

Step 1: Resin Loading (Amide Linkage)

-

Resin: Rink Amide MBHA Resin (Loading: 0.5–0.7 mmol/g).

-

Reagents: 2-oxo-imidazole-4-carboxylic acid (4 eq), HATU (4 eq), DIPEA (8 eq) in DMF.[1]

-

Swell resin in DMF (30 min).

-

Add the pre-activated acid/HATU/DIPEA solution to the resin.

-

Shake at RT for 4 hours.

-

Wash: DMF (3x), DCM (3x), DMF (3x).

-

QC Check: Kaiser Test (Ninhydrin) should be negative (colorless beads).

Step 2: Regioselective N-Alkylation[1]

-

Reagents: Alkyl Halide (R-X, 5 eq),

(10 eq) in DMF (anhydrous). -

Note: On solid phase, N1-alkylation is favored due to the steric bulk of the resin linker at the C4-amide, though mixtures can occur.[1] For strict regiocontrol, solution phase is preferred, but for library generation, bis-alkylation (using excess reagent) is often the target.

-

Suspend resin in anhydrous DMF.[1]

-

Add

and the specific Alkyl Halide for that well. -

Shake at 60°C for 12 hours.

-

Wash: DMF (5x), MeOH (3x), DCM (5x).

Step 3: Cleavage and Isolation

-

Add Cleavage Cocktail: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5%

. -

Shake for 2 hours at RT.

-

Collect filtrate into a receiving plate.[1]

-

Evaporate TFA using a Genevac or nitrogen stream.[1]

-

Lyophilize from Acetonitrile/Water.[1]

Protocol B: Solution-Phase Parallel Synthesis

Objective: Rapid generation of C4-amide analogs via direct aminolysis. Advantage: Avoids resin loading; ideal for smaller libraries (10-50 compounds).[1]

Reagents

-

Scaffold: Ethyl 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate.[1][2]

-

Amines: Diverse primary/secondary amines.[1]

-

Catalyst: Trimethylaluminum (

) - Handle with extreme care .[1]

Procedure

-

Setup: In a dry, inert-gas purged reaction block (e.g., Radleys Carousel).

-

Reagent Prep: Dissolve the amine (1.2 eq) in anhydrous Toluene or DCM.

-

Activation: Slowly add

(2M in hexane, 1.2 eq) to the amine solution at 0°C. Stir for 15 min to form the aluminum amide species. -

Coupling: Add the Ethyl 2-oxo-imidazole scaffold (1.0 eq) to the mixture.

-

Reaction: Heat to reflux (Toluene) or 40°C (DCM) for 4–12 hours.

-

Quench: Carefully quench with dilute HCl (gas evolution!).

-

Workup: Extract with EtOAc. The organic layer contains the desired amide.

-

Purification: Most products precipitate upon cooling or can be purified via high-throughput prep-HPLC.[1]

Analytical Data Summary (Expected)

| Fragment | Chemical Shift (1H NMR, DMSO-d6) | Characteristic Feature |

| Imidazole NH (N1/N3) | Broad singlets; disappear upon N-alkylation.[1] | |

| C4-Ester ( | Present in starting material; absent in amide products. | |

| Amide NH (Library) | New signal appearing after SPOS cleavage or aminolysis.[1] | |

| C5-H | Diagnostic singlet for the imidazole ring proton.[1] |

Case Study: MMP-13 Inhibitors

Rationale: Researchers at Pfizer utilized the 2-oxo-imidazole-4-carboxylate scaffold to develop inhibitors for Matrix Metalloproteinase-13 (MMP-13), a target for osteoarthritis.[1]

Workflow:

-

Scaffold: 2-oxo-imidazole-4-carboxylic acid.

-

Modification: Coupling with 4-phenoxy-benzylamines.

-

Result: Compounds showed

values in the low nanomolar range (3-4 nM).[3] -

Mechanism: The imidazole carbonyl and NH groups form critical hydrogen bond networks within the enzyme's S1' pocket.

Caption: Development pathway of MMP-13 inhibitors using the 2-imidazolinone scaffold.

References

-

Robinson, R. P., et al. (2001).[3] "Design and synthesis of 2-oxo-imidazolidine-4-carboxylic acid hydroxyamides as potent matrix metalloproteinase-13 inhibitors." Bioorganic & Medicinal Chemistry Letters, 11(9), 1211-1213.[3] Link

-

De Marco, R., et al. (2019).[4] "In-Peptide Synthesis of Imidazolidin-2-one Scaffolds, Equippable with Proteinogenic or Taggable/Linkable Side Chains." The Journal of Organic Chemistry, 84(9), 4992-5004.[4] Link[4]

-

Li, D., & Ollevier, T. (2019).[5] "Synthesis of Imidazolidinone, Imidazolone, and Benzimidazolone Derivatives through Oxidation Using Copper and Air." Organic Letters, 21, 3572-3575.[5] Link

-

PubChem. (2025).[2][6] "Ethyl 5-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate Compound Summary." Link

Sources

- 1. alchempharmtech.com [alchempharmtech.com]

- 2. Ethyl 5-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate | C7H10N2O3 | CID 222231 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Design and synthesis of 2-oxo-imidazolidine-4-carboxylic acid hydroxyamides as potent matrix metalloproteinase-13 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In-Peptide Synthesis of Imidazolidin-2-one Scaffolds, Equippable with Proteinogenic or Taggable/Linkable Side Chains, General Promoters of Unusual Secondary Structures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of Imidazolidinone, Imidazolone, and Benzimidazolone Derivatives through Oxidation Using Copper and Air [organic-chemistry.org]

- 6. 2-Oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid | C4H4N2O3 | CID 1399872 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: High-Throughput Screening of Ethyl 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate Libraries

Executive Summary & Scientific Rationale

Ethyl 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate (CAS: 71123-14-3) represents a "privileged scaffold" in medicinal chemistry.[1] Its structural core—a cyclic urea mimic embedded within an imidazole ring—offers distinct advantages for High-Throughput Screening (HTS) campaigns:

-

Hydrogen Bonding Potential: The N1 and N3 positions act as hydrogen bond donors (or acceptors in tautomeric forms), while the C2-oxo and C4-ester groups serve as acceptors, mimicking peptide bonds found in kinase hinge regions and protease active sites.[1]

-

Synthetic Versatility: The scaffold allows for orthogonal functionalization at the N1/N3 positions (alkylation/arylation) and the C4 ester (hydrolysis/amidation), facilitating the rapid generation of diverse libraries for Fragment-Based Drug Discovery (FBDD).[1]

-

Proven Bioactivity: Derivatives of this scaffold have demonstrated efficacy as anti-tuberculosis agents, antiplatelet factors (via GPCR antagonism), and RANKL pathway inhibitors (osteoclastogenesis blockade).[1]

This guide details the protocol for screening libraries derived from this scaffold, focusing on a Cell-Based Luciferase Reporter Assay (e.g., for NF-κB or TRAP signaling) and a secondary Cell Viability Screen .[1]

Library Design & Chemical Space Visualization

Before screening, the scaffold is typically diversified.[1] The core compound, Ethyl 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate, serves as the anchor.[1]

Mechanism of Diversity

-

Vector 1 (N1/N3): Introduction of aryl/alkyl groups to probe hydrophobic pockets.[1]

-

Vector 2 (C4): Conversion of the ethyl ester to amides or acids to engage electrostatic interactions.[1]

Visualizing the Workflow

The following diagram illustrates the transition from the raw scaffold to a screen-ready library and the subsequent HTS decision tree.

Caption: Workflow from scaffold diversification to HTS hit validation. Green nodes represent key milestones.

Detailed Protocol: Cell-Based Luciferase Reporter Screen

This protocol is adapted for a 384-well format, screening imidazole-4-carboxylate derivatives against an inflammatory pathway (e.g., NF-κB or RANKL-induced signaling), a common target for this chemotype.[1]

Materials & Reagents

-

Library: 10 mM DMSO stocks of Ethyl 2-oxo-imidazole derivatives.

-

Cell Line: RAW264.7 (macrophage) stably transfected with NF-κB-Luciferase or TRAP-Luciferase reporter.[1]

-

Assay Medium: DMEM + 10% Heat-Inactivated FBS (low phenol red recommended).[1]

-

Stimulant: RANKL (100 ng/mL) or LPS (100 ng/mL).[1]

-

Detection Reagent: Bright-Glo™ or Steady-Glo™ Luciferase Assay System (Promega).[1]

-

Control Compound: Parthenolide (NF-κB inhibitor) or known derivative (e.g., 4-nitroimidazole).[1]

Step-by-Step Methodology

Phase 1: Cell Plating (Day 0)

-

Harvest cells at 80-90% confluency.[1]

-

Resuspend cells in Assay Medium to a density of 2.5 × 10⁵ cells/mL .

-

Dispense 40 µL/well into white, solid-bottom 384-well tissue culture plates using a bulk dispenser (e.g., Multidrop Combi).

-

Incubate overnight at 37°C, 5% CO₂ to allow attachment.

Phase 2: Compound Transfer (Day 1)

-

Pin Transfer/Acoustic Ejection: Transfer 100 nL of library compounds (10 mM stock) into assay plates.

-

Incubate cells with compounds for 1 hour prior to stimulation.[1] This "pre-incubation" allows the imidazole derivatives to permeate and engage intracellular targets (e.g., kinases downstream of RANK).[1]

Phase 3: Stimulation & Incubation

-

Add 10 µL/well of 5X Stimulant (e.g., 500 ng/mL RANKL) to all wells except "No Stimulus" background controls.[1]

-

Final Assay Volume: 50 µL.

-

Incubate for 24 hours at 37°C. (Timepoint depends on reporter kinetics; NF-κB is often 4-6h, differentiation markers like TRAP are 24-48h).[1]

Phase 4: Detection (Day 2)

-

Equilibrate Luciferase Reagent to room temperature.[1]

-

Add 25 µL/well of detection reagent.

-

Orbitally shake plate for 2 minutes (1200 rpm) to lyse cells.

-

Incubate in dark for 10 minutes to stabilize signal.

-

Read Luminescence (0.1 - 1.0s integration) on a multi-mode plate reader (e.g., EnVision, PHERAstar).[1]

Secondary Assay: Cell Viability Counter-Screen

To ensure that a reduction in luciferase signal is due to pathway inhibition and not cytotoxicity (a common artifact with imidazole derivatives), a viability assay is mandatory.[1]

Protocol:

-

Replicate the plating and compound treatment steps from the Primary Screen.[1]

-

Instead of Luciferase reagent, add 25 µL/well of CellTiter-Glo® .[1]

-

Read Luminescence.[1]

-

Data Logic:

Data Analysis & Quality Control

Quantitative Metrics

Summarize assay performance using the following table structure in your lab notebook:

| Metric | Formula / Definition | Acceptance Criteria |

| Signal-to-Background (S/B) | > 3.0 | |

| Coefficient of Variation (CV) | < 10% (for controls) | |

| Z-Factor (Z') | $1 - \frac{3(\sigma_p + \sigma_n)}{ | \mu_p - \mu_n |

| Percent Inhibition | Hit Cutoff: > 50% |

Troubleshooting Guide

-

Issue: High background in "No Stimulus" wells.

-

Cause: Constitutive promoter activity or phenol red interference.[1]

-

Fix: Use serum-reduced media or switch to phenol-red free DMEM.

-

-

Issue: Low Z' (< 0.4).

Biological Context & Mechanism[1][2][3]

Understanding why we screen this scaffold is crucial for interpreting data.[1]

Molecular Interactions

The 2-oxo-imidazole-4-carboxylate core acts as a bioisostere for the hydantoin ring but with distinct pKa properties.[1]

-

Kinase Inhibition: The donor-acceptor motif (NH-CO-NH) can form bidentate hydrogen bonds with the hinge region of kinases (e.g., p38 MAPK), often blocking downstream NF-κB activation.[1]

-

Enzyme Active Sites: The ester group at C4 is electrophilic; in some hydrolase assays, it may covalently modify the catalytic serine (suicide inhibition), though reversible non-covalent binding is preferred for drug leads.[1]

Pathway Diagram

The following diagram highlights where these inhibitors typically intervene in the RANKL/NF-κB pathway.

Caption: Putative mechanism of action. Imidazole derivatives often target upstream kinases (MAPK) or NF-κB signaling.[1]

References

-

Chen, T., et al. (2006). "High throughput screening identified a substituted imidazole as a novel RANK pathway-selective osteoclastogenesis inhibitor."[1] Assay and Drug Development Technologies.

-

Alchem Pharmtech. "Ethyl 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate Product Data." Alchem Pharmtech Catalog.

-

Böhm, H.J., et al. (2005). "Synthesis and Antiplatelet Activity of New imidazole-4-carboxylic Acid Derivatives."[1][2] Bioorganic & Medicinal Chemistry.

-

Molina, P., et al. (2012). "Imidazole derivatives: A comprehensive survey of their recognition properties."[1] Organic & Biomolecular Chemistry.

-

PubChem. "Ethyl 5-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate Compound Summary."[1] National Library of Medicine.[1] [1]

Sources

synthesis of bioactive heterocycles using ethyl 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate

Application Note: Divergent Synthesis of Bioactive Heterocycles using Ethyl 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate

Executive Summary

Ethyl 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate (CAS: 71123-14-3), often referred to as the "Ureido-Imidazole" scaffold, represents a critical building block in medicinal chemistry. Its unique structure combines a urea-like carbonyl at C2, nucleophilic nitrogens at N1/N3, and an electrophilic ester at C4. This trifunctional nature allows for the divergent synthesis of purine isosteres , angiotensin II receptor antagonists (sartan-like pharmacophores), and antimicrobial oxadiazoles .

This guide details validated protocols for transforming this scaffold into high-value bioactive heterocycles, specifically focusing on N-alkylation pathways and hydrazinolysis-cyclization sequences .

Structural Analysis & Reactivity Profile

The starting material exists in tautomeric equilibrium, primarily favoring the 2-oxo form in solution. Its reactivity is defined by three distinct zones:

-

N1 & N3 Positions (Nucleophilic): The amide-like protons (pKa ~10-11) are susceptible to deprotonation by weak bases (K₂CO₃, Cs₂CO₃), enabling regioselective alkylation. This is the primary route for synthesizing acyclic nucleoside analogues.

-

C4 Ester (Electrophilic): A versatile handle for acyl substitution. It readily undergoes hydrazinolysis to form carbohydrazides—precursors to 1,3,4-oxadiazoles and triazoles.

-

C2 Carbonyl (Stable Urea Motif): Provides metabolic stability and hydrogen-bonding capability, mimicking the hydantoin ring found in anticonvulsants (e.g., phenytoin) and the ureido core of biotin.

Figure 1: Chemoselectivity map of the ethyl 2-oxo-imidazole-4-carboxylate scaffold.

Protocol A: Synthesis of Imidazole-4-Carbohydrazide (Key Intermediate)

The conversion of the C4-ester to a hydrazide is the gateway to a library of heterocyclic derivatives, including 1,3,4-oxadiazoles and thiadiazoles. This reaction proceeds via nucleophilic acyl substitution.

Target Molecule: 2-Oxo-2,3-dihydro-1H-imidazole-4-carbohydrazide

Materials:

-

Ethyl 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate (10 mmol, 1.56 g)

-

Hydrazine hydrate (99%, 50 mmol, 2.5 mL) [Excess is crucial to prevent dimer formation]

-

Ethanol (Absolute, 30 mL)

-

Glacial Acetic Acid (Catalytic, optional)

Step-by-Step Methodology:

-